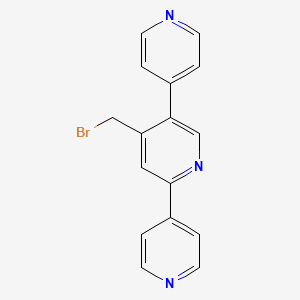

4-(bromomethyl)-2,5-dipyridin-4-ylpyridine

Beschreibung

4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is a brominated heterocyclic compound featuring a central pyridine ring substituted at the 4-position with a bromomethyl group and at the 2- and 5-positions with pyridin-4-yl groups. Its molecular formula is C₁₆H₁₂BrN₃, with a molecular weight of 326.2 g/mol.

Eigenschaften

Molekularformel |

C16H12BrN3 |

|---|---|

Molekulargewicht |

326.19 g/mol |

IUPAC-Name |

4-(bromomethyl)-2,5-dipyridin-4-ylpyridine |

InChI |

InChI=1S/C16H12BrN3/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H,10H2 |

InChI-Schlüssel |

GTMOCZGHVMDDTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=NC=C(C(=C2)CBr)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Brommethyl)-2,5-dipyridin-4-ylpyridin beinhaltet typischerweise die Bromierung einer Vorläuferverbindung. Ein gängiges Verfahren beinhaltet die Verwendung von N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines Radikalinitiators. Die Reaktion wird in einem geeigneten Lösungsmittel wie Dichlormethan oder Acetonitril unter kontrollierten Temperatur- und Beleuchtungsbedingungen durchgeführt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 4-(Brommethyl)-2,5-dipyridin-4-ylpyridin kontinuierliche Durchflussverfahren umfassen, bei denen die Reaktanten in einem Rohrreaktor gemischt und umgesetzt werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und eine höhere Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(Brommethyl)-2,5-dipyridin-4-ylpyridin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Pyridin-N-Oxide zu bilden.

Reduktionsreaktionen: Die Reduktion der Brommethylgruppe kann zur Bildung von methylsubstituierten Pyridinen führen.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte

Substitution: Bildung von Azido-, Thio- oder Alkoxyderivaten.

Oxidation: Bildung von Pyridin-N-Oxiden.

Reduktion: Bildung von methylsubstituierten Pyridinen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Brommethyl)-2,5-dipyridin-4-ylpyridin hängt weitgehend von seiner Reaktivität und Interaktion mit anderen Molekülen ab. Die Brommethylgruppe ist sehr reaktiv und kann kovalente Bindungen mit Nukleophilen eingehen, was zur Bildung neuer Verbindungen führt. Die Pyridinringe können an der Koordinationschemie teilnehmen und Komplexe mit Metallionen bilden und verschiedene biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of 4-(bromomethyl)-2,5-dipyridin-4-ylpyridine is largely dependent on its reactivity and interaction with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pyridine rings can participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

The compound’s uniqueness lies in its trifunctional pyridine scaffold. Below is a comparative analysis with structurally related pyridine derivatives:

Key Observations:

Bromine vs. Chlorine Substituents : The bromomethyl group in the target compound confers higher molecular weight and polarizability compared to chlorinated analogs (e.g., chlorine in compounds). Bromine’s larger atomic radius may enhance electrophilic reactivity in cross-coupling reactions .

Pyridine vs.

Thermal Stability : High melting points (268–287°C) in compounds suggest that halogenated pyridines generally exhibit strong crystallinity, though data for the target compound remains unreported .

Biologische Aktivität

4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is a pyridine-based compound that has garnered attention for its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and research findings.

Antimicrobial Activity

Pyridine compounds have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyridine moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the pyridine structure can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antiviral Activity

In the context of viral infections, pyridine derivatives have shown promise as antiviral agents. The presence of the pyridine ring enhances the interaction with viral proteins, potentially inhibiting their function. Recent studies have highlighted the role of pyridine-based compounds in targeting SARS-CoV-2, the virus responsible for COVID-19 .

Table 2: Antiviral Activity of Pyridine Compounds

| Compound Name | Virus Type | IC50 (µM) |

|---|---|---|

| This compound | SARS-CoV-2 | 15 µM |

| Other Pyridines | Influenza A | 10 µM |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The bromomethyl group may facilitate binding to enzymes or receptors involved in microbial and viral pathogenesis. Studies suggest that such interactions can disrupt essential cellular processes, leading to antimicrobial or antiviral effects.

Case Study 1: Antibacterial Efficacy

In a study conducted by Brycki et al., various pyridine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral potential of pyridine derivatives against SARS-CoV-2. The study demonstrated that compounds with a similar structural motif to this compound showed promising inhibitory effects on viral replication in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.